molecular formula C23H27N3O5S2 B2640710 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-76-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2640710
CAS No.: 361159-76-4
M. Wt: 489.61
InChI Key: ZVARPDPADJCFSH-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety. The integration of the sulfonamide group with the thiazole ring, a scaffold prevalent in medicinal chemistry, suggests potential for diverse biological activity. Researchers may investigate this compound as a potential enzyme inhibitor, given that sulfonamide groups are known to act as ligands for various enzyme active sites. The specific structure, incorporating a para -methylphenyl-thiazole group, could be of interest in oncology research for targeting specific protein-protein interactions or signal transduction pathways. Furthermore, the molecular framework may find application in materials science, particularly in the development of organic semiconductors or ligands for metal-organic frameworks, where the sulfonamide and thiazole groups can offer potential coordination sites and influence electronic properties. This compound is intended for research and development purposes only.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-17-4-6-18(7-5-17)21-16-32-23(24-21)25-22(27)19-8-10-20(11-9-19)33(28,29)26(12-14-30-2)13-15-31-3/h4-11,16H,12-15H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVARPDPADJCFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, identified by its CAS number 899351-56-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O7S3C_{23}H_{29}N_{5}O_{7}S_{3} with a molecular weight of 583.7 g/mol. The structure features a thiazole ring, which is commonly associated with various biological activities.

PropertyValue
Molecular FormulaC23H29N5O7S3
Molecular Weight583.7 g/mol
CAS Number899351-56-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and incorporating sulfamoyl groups. The detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to excellent antimicrobial activity against various bacterial strains . This suggests that this compound may also possess significant antibacterial properties.

Anticancer Potential

A notable area of investigation is the compound's anticancer activity. Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Specific studies on similar compounds revealed that they could effectively target multidrug-resistant (MDR) cancer cells, indicating potential use in overcoming drug resistance in chemotherapy .

In vivo studies demonstrated that related thiazole compounds exhibited significant antitumor efficacy in xenograft models, with treatment leading to reduced tumor growth without substantial neurotoxicity .

The proposed mechanism for the biological activity of this compound involves its interaction with tubulin, affecting microtubule dynamics. This action is crucial for cellular processes such as mitosis and intracellular transport. By binding to the colchicine site on tubulin, these compounds can disrupt normal cellular functions and induce apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A series of experiments showed that derivatives similar to the target compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : In a study involving prostate cancer xenografts, compounds structurally related to this compound demonstrated a significant reduction in tumor volume compared to control groups .

Comparison with Similar Compounds

4-Nitrophenyl Substitution

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (C22H24N4O7S2) replaces the 4-methylphenyl group with a nitro substituent. In plant growth modulation assays, this derivative exhibited 119.09% activity (p < 0.05), suggesting enhanced efficacy compared to the methyl-substituted analogue, though direct comparative data are unavailable .

4-Methoxyphenyl Substitution

Replacing the methyl group with methoxy (4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, C23H27N3O6S2) increases lipophilicity (logP ≈ 2.8 vs. This modification may enhance membrane permeability in biological systems .

Heterocyclic Core Modifications

1,3,4-Oxadiazole Derivatives

Compounds like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) replace the thiazole with an oxadiazole ring.

Triazole Derivatives

Triazole analogues (e.g., compounds 7–9 from ) feature a 1,2,4-triazole core with sulfonyl linkages. These compounds exist in thione-thiol tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹), and demonstrate antibacterial activity absent in the thiazole-based compound .

Sulfamoyl Group Variations

Bis(2-chloroethyl)sulfamoyl Substitution

This modification may enhance cytotoxicity but reduce metabolic stability compared to the methoxyethyl variant .

Methyl(Phenyl)sulfamoyl Substitution

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (C17H16N3O3S2) replaces bis(2-methoxyethyl) with methyl and phenyl groups. This reduces solubility (predicted aqueous solubility: −3.5 logS vs. −2.8 for the parent compound) but may improve CNS penetration .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Nitrophenyl Analogue LMM5 Triazole 7
Molecular Weight 489.60 520.54 523.61 472.50
logP (Predicted) 3.2 2.9 4.1 2.5
Hydrogen Bond Acceptors 8 9 9 7
Aqueous Solubility −2.8 (logS) −3.1 (logS) −4.2 (logS) −2.3 (logS)

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